Sulfaméthoxazole N4-glucoside

Vue d'ensemble

Description

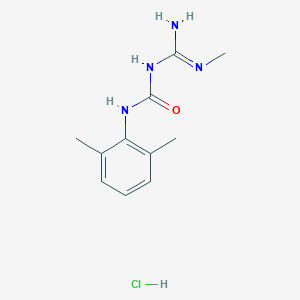

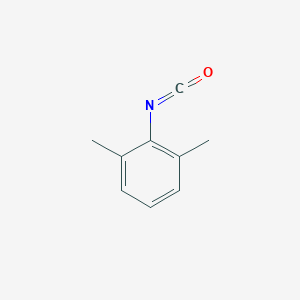

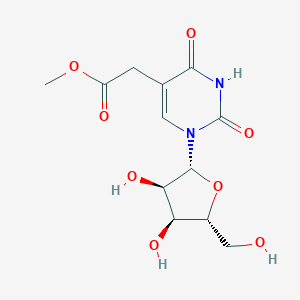

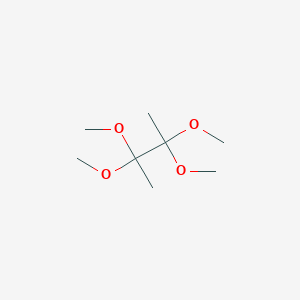

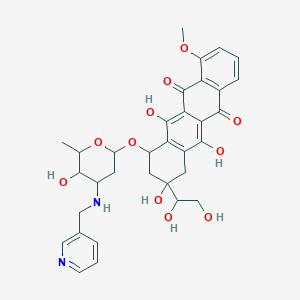

Sulfamethoxazole N4-glucoside is a structural analog of para-aminobenzoic acid (PABA) and competes with PABA to bind to dihydropteroate synthetase, inhibiting the synthesis of dihydrofolic acid . It is also known as 4- (?-D-glucopyranosylamino)-N- (5-methyl-3-isoxazolyl)-benzenesulfonamide .

Molecular Structure Analysis

Sulfamethoxazole N4-glucoside has a molecular formula of C16H21N3O8S and a molecular weight of 415.42 . It contains 51 bonds, including 30 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 Isoxazole .Applications De Recherche Scientifique

Étalon de référence pharmaceutique

Sulfaméthoxazole N4-glucoside: est utilisé comme étalon de référence pharmaceutique . Cette application est essentielle pour garantir la qualité, la pureté et l'identité des produits pharmaceutiques. Il sert de référence dans les tests analytiques, ce qui est essentiel pour le développement des médicaments et les processus de contrôle qualité.

Développement de méthodes analytiques

Dans le domaine de la chimie analytique, le this compound est utilisé pour le développement de méthodes analytiques . Les chercheurs l'utilisent pour développer et valider des méthodes permettant de déterminer la concentration des principes pharmaceutiques actifs (API) et des impuretés dans les formulations pharmaceutiques.

Surveillance environnementale

This compound: joue un rôle dans la surveillance environnementale. Il est utilisé pour étudier les voies de dégradation et le devenir environnemental du sulfaméthoxazole, un antibiotique courant qui peut être un polluant . Comprendre son comportement dans l'environnement permet d'évaluer les risques écologiques et de développer des stratégies de remédiation.

Recherche en biotechnologie

En biotechnologie, ce composé est un outil biochimique pour la recherche en protéomique . Il aide à l'étude de l'expression et de l'interaction des protéines, ce qui est fondamental pour comprendre les processus biologiques et les mécanismes des maladies.

Études de dégradation microbienne

Le composé est important dans la recherche sur la dégradation microbienne. Les scientifiques étudient comment les micro-organismes décomposent le sulfaméthoxazole, ce qui comprend l'étude de ses métabolites comme le N4-glucoside . Cette recherche peut conduire à des techniques de biorémédiation pour éliminer les contaminants antibiotiques des eaux usées.

Synthèse chimique

Enfin, le this compound est impliqué dans la recherche sur la synthèse chimique. Il est utilisé dans la synthèse de dérivés du sulfaméthoxazole, qui peuvent avoir diverses applications dans le développement de nouveaux produits pharmaceutiques et la compréhension des interactions médicamenteuses .

Mécanisme D'action

Target of Action

Sulfamethoxazole N4-glucoside is a derivative of Sulfamethoxazole (SMX), a sulfonamide antibiotic. The primary target of SMX is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

SMX inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . By inhibiting this process, SMX prevents the bacteria from growing and reproducing effectively .

Biochemical Pathways

The inhibition of dihydropteroate synthase by SMX disrupts the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . This disruption affects multiple biochemical pathways within the bacteria, leading to their eventual death .

Pharmacokinetics

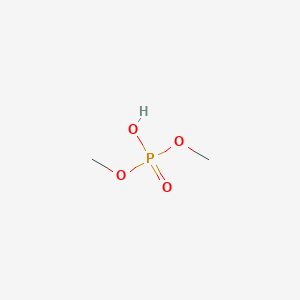

SMX is rapidly and completely absorbed and metabolized to various metabolites, including N4-acetyl-, N4-hydroxy-, 5-methylhydroxy-, N4-acetyl-5-methylhydroxy-sulfamethoxazole metabolites, and an N-glucuronide conjugate . The metabolism of SMX is primarily mediated by arylamine N-acetyltransferase (NAT) enzymes, which are responsible for acetylation of SMX at its N4 position . SMX may also undergo oxidation at its C5 and N4 atoms, the latter of which is catalyzed by CYP2C9 . Glucuronidation of the N4 atom is likely mediated by UGT enzymes .

Result of Action

The result of SMX’s action is the effective inhibition of bacterial growth and reproduction. This makes it useful for the treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .

Action Environment

The action of SMX can be influenced by various environmental factors. For instance, the pH and temperature can affect the absorption and metabolism of SMX . Additionally, the presence of other carbon sources can also influence the biodegradation of SMX . It’s also worth noting that microbial degradation of SMX has been observed in the environment, which can affect its persistence and efficacy .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that sulfamethoxazole, the parent compound, inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to para-aminobenzoic acid (PABA) . This suggests that Sulfamethoxazole N4-glucoside may interact with enzymes, proteins, and other biomolecules involved in this pathway.

Cellular Effects

Sulfamethoxazole, the parent compound, is known to have effects on various types of cells and cellular processes . It is plausible that Sulfamethoxazole N4-glucoside may have similar effects, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Sulfamethoxazole, the parent compound, works by inhibiting a sequential step in bacterial folic acid synthesis . It is possible that Sulfamethoxazole N4-glucoside exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Sulfamethoxazole N4-glucoside in laboratory settings. A study on sulfamethoxazole showed that it was rapidly and completely absorbed and metabolized to five metabolites . This suggests that Sulfamethoxazole N4-glucoside may also exhibit changes in its effects over time in laboratory settings.

Dosage Effects in Animal Models

There is currently no information available on the dosage effects of Sulfamethoxazole N4-glucoside in animal models. Sulfonamides, the class of drugs to which sulfamethoxazole belongs, have been used in veterinary medicine to treat a variety of infections . The effects of these drugs can vary with different dosages.

Metabolic Pathways

A study on sulfamethoxazole revealed pathways such as deamination, hydroxylation, acetylation, formylation, and glycosylation . It is plausible that Sulfamethoxazole N4-glucoside may be involved in similar metabolic pathways.

Transport and Distribution

There is currently no information available on the transport and distribution of Sulfamethoxazole N4-glucoside within cells and tissues. Sulfamethoxazole, the parent compound, is known to be rapidly and completely absorbed , suggesting that Sulfamethoxazole N4-glucoside may also be efficiently transported and distributed within cells and tissues.

Subcellular Localization

Given the known effects of sulfamethoxazole on bacterial cells , it is plausible that Sulfamethoxazole N4-glucoside may also localize to specific compartments or organelles within the cell.

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDUCXZSJFIYSD-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152639 | |

| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119691-75-7 | |

| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119691-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119691-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

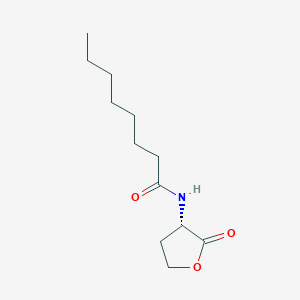

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)